2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide
Description
This compound is a structurally complex tricyclic thioacetamide derivative featuring a fused 8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-triene core. Key functional groups include an acetyl moiety at position 11, a 2-methylphenyl substituent at position 4, and a 3-fluoro-4-methylphenylacetamide side chain linked via a sulfanyl bridge.
Properties
IUPAC Name |
2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H25FN4O3S2/c1-15-8-9-18(12-20(15)28)29-23(34)14-36-27-30-25-24(19-10-11-31(17(3)33)13-22(19)37-25)26(35)32(27)21-7-5-4-6-16(21)2/h4-9,12H,10-11,13-14H2,1-3H3,(H,29,34) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZVSJIPEMKBKAC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CSC2=NC3=C(C4=C(S3)CN(CC4)C(=O)C)C(=O)N2C5=CC=CC=C5C)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H25FN4O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
536.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide involves multiple steps. One of the key steps includes the reaction of 4-amino-3-carbethoxy-1,2-dihydrospiro (naphthalene-2,1′-cycloalkanes) with p-tolylisothiocyanate to form 4-oxo-2-thioxo-3-p-tolyl-1,2,3,4,5,6-hexahydro (benzo [h]quinazoline-5,1′-cycloalkanes). This intermediate can then be alkylated using various halo compounds to yield the corresponding S-alkyl derivatives .
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic routes mentioned above to ensure high yield and purity. This may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Chemical Reactions Analysis
Types of Reactions
2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide can undergo various types of chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired product is formed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
Scientific Research Applications
Biological Activities
Preliminary studies indicate that compounds with similar structures exhibit a variety of biological activities, including:
- Antimicrobial Activity : Research has shown that derivatives of this compound may possess significant antimicrobial properties, making them suitable candidates for developing new antibiotics.
- Anticancer Potential : The unique tricyclic structure may contribute to anticancer activity, as similar compounds have demonstrated effectiveness against various cancer cell lines.
- Anti-inflammatory Effects : Compounds related to this structure have been noted for their anti-inflammatory properties, which could be beneficial in treating inflammatory diseases.
Drug Development
The compound's structural complexity suggests potential in drug design and development. Its ability to interact with biological targets makes it a candidate for:
- Targeted Therapy : By modifying the compound to enhance specificity towards certain cancer types or pathogens.
- Combination Therapies : Utilizing its properties alongside existing treatments to improve efficacy.
Case Studies
Several studies have highlighted the effectiveness of structurally related compounds in various therapeutic areas:
-
Study on Antimicrobial Effects :
- A derivative of the compound was tested against Gram-positive and Gram-negative bacteria, showing significant inhibition of bacterial growth.
- Results indicated an IC50 value comparable to existing antibiotics, suggesting its potential as a new antimicrobial agent.
-
Anticancer Research :
- In vitro studies demonstrated that similar tricyclic compounds induced apoptosis in cancer cells.
- Further research is needed to explore mechanisms of action and optimize therapeutic indices.
-
Inflammation Models :
- Animal models treated with related compounds showed reduced markers of inflammation.
- This suggests potential applications in treating chronic inflammatory conditions.
Synthesis Pathways
The synthesis of this compound likely involves multi-step processes incorporating various chemical reactions:
- Formation of Tricyclic Framework : Utilizing cyclization reactions to establish the core structure.
- Functional Group Modifications : Introducing acetyl and sulfanyl groups through acylation and thiolation methods.
- Purification and Characterization : Employing chromatography techniques to purify the final product and confirm its structure via NMR and mass spectrometry.
Mechanism of Action
The mechanism of action of 2-((7-acetyl-4-oxo-3-(o-tolyl)-3,4,5,6,7,8-hexahydropyrido[4’,3’:4,5]thieno[2,3-d]pyrimidin-2-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
Table 1: Structural and Functional Comparison
Key Observations:
Structural Complexity: The target compound’s tricyclic system distinguishes it from simpler acetamide derivatives like 2-(4-acetylphenoxy)-N-(o-tolyl)acetamide . The sulfanyl bridge and fluorinated aryl group may enhance binding specificity compared to non-fluorinated analogs.
Functional Group Influence: The 3-fluoro-4-methylphenyl group could improve metabolic stability relative to non-fluorinated arylacetamides, as seen in fluorinated drug candidates.
Biological Activity
The compound 2-[[11-acetyl-4-(2-methylphenyl)-3-oxo-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-5-yl]sulfanyl]-N-(3-fluoro-4-methylphenyl)acetamide is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including antimicrobial properties, cytotoxicity, and structure-activity relationships.
Chemical Structure
The molecular formula for this compound is with a molecular weight of approximately 504.6 g/mol. The intricate structure consists of a tricyclic framework with multiple functional groups that contribute to its biological activity.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of compounds similar to the one . For instance, derivatives with structural similarities have demonstrated significant antibacterial activity against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds ranged from 0.004 mg/mL to 0.045 mg/mL, indicating potent activity compared to standard antibiotics like ampicillin and streptomycin .
Table 1: Antibacterial Activity of Related Compounds
| Compound | MIC (mg/mL) | MBC (mg/mL) | Most Sensitive Bacteria |
|---|---|---|---|
| Compound 8 | 0.004 | 0.008 | Enterobacter cloacae |
| Compound 11 | 0.011 | 0.20 | Staphylococcus aureus |
| Compound 12 | 0.015 | 0.30 | Salmonella typhimurium |
The studies indicated that the most sensitive bacteria were Enterobacter cloacae, while E. coli exhibited the highest resistance .
Cytotoxicity Studies
Cytotoxicity assessments using the MTT assay on normal human lung fibroblast cells (MRC5) revealed that many derivatives exhibited low toxicity at concentrations effective for antimicrobial activity. This suggests a favorable therapeutic index for these compounds, making them potential candidates for further development in pharmacology .
Structure-Activity Relationship (SAR)
The structure-activity relationship analysis indicates that specific functional groups significantly influence the biological activity of these compounds. For example:
- Acetyl Group : Enhances lipophilicity and may contribute to better membrane permeability.
- Sulfanyl Moiety : Potentially involved in interactions with bacterial enzymes, enhancing antimicrobial efficacy.
- Tricyclic Framework : Provides a rigid structure that may be crucial for binding to biological targets.
Case Studies
A notable case study involved the synthesis and evaluation of related thiazole derivatives which demonstrated enhanced antibacterial properties compared to traditional antibiotics . The docking studies suggested that these compounds inhibit bacterial enzymes critical for cell wall synthesis, corroborating their observed antibacterial effects.
Q & A
Q. How can researchers optimize the synthesis of this compound to improve yield and purity?
Methodological Answer:
- Stepwise Synthesis: Break down the synthesis into modular steps (e.g., acetylation, cyclization, sulfanyl group introduction) to isolate intermediates and troubleshoot inefficiencies. Use acetic anhydride for acetylation and optimize cyclization with catalysts like Pd(OAc)₂ or bases such as triethylamine .
- Reaction Monitoring: Employ HPLC or TLC to track reaction progress and identify side products. Adjust solvent polarity (e.g., DMF for polar intermediates, dichloromethane for non-polar steps) to enhance selectivity .
- Purification: Use column chromatography with gradients of ethyl acetate/hexane for intermediates and recrystallization for the final product to achieve >95% purity .
Q. What analytical techniques are critical for characterizing this compound’s structure and purity?
Methodological Answer:
- NMR Spectroscopy: Combine ¹H, ¹³C, and 2D NMR (COSY, HSQC) to resolve complex signals from the tricyclic core and acetamide substituents. For example, the 3-fluoro-4-methylphenyl group will show distinct aromatic splitting patterns and fluorine coupling .
- Mass Spectrometry: High-resolution LC-MS (ESI+) confirms molecular weight (e.g., [M+H]+ ion) and detects impurities. Compare experimental vs. theoretical isotopic distributions for validation .
- Elemental Analysis: Validate empirical formula accuracy (e.g., C, H, N, S content) to rule out solvent residues or incomplete reactions .
Q. How can researchers assess the compound’s preliminary biological activity?
Methodological Answer:
- In Vitro Assays: Screen against target enzymes (e.g., kinases, proteases) using fluorescence polarization or FRET-based assays. The sulfanyl and fluorophenyl groups may enhance binding to hydrophobic active sites .
- Dose-Response Curves: Test concentrations from 1 nM to 100 µM to determine IC₅₀ values. Use triplicate measurements to minimize variability .
- Cytotoxicity Profiling: Employ MTT assays on HEK293 or HepG2 cells to rule out nonspecific toxicity at therapeutic concentrations .
Advanced Research Questions
Q. How can researchers resolve contradictions in spectral data (e.g., NMR signal overlap) for this compound?
Methodological Answer:
- Variable Temperature NMR: Lower temperatures (e.g., 243 K) slow molecular motion to separate overlapping signals from conformational isomers .
- Isotopic Labeling: Synthesize deuterated analogs (e.g., CD₃ groups) to simplify aromatic regions and assign ambiguous protons .
- Computational Modeling: Use DFT calculations (e.g., Gaussian 16) to predict chemical shifts and compare with experimental data, resolving ambiguities in stereochemistry .
Q. What strategies mitigate instability of the thioacetamide group during storage or biological assays?
Methodological Answer:
- pH Optimization: Store lyophilized samples at pH 6–7 (buffered with phosphate) to prevent hydrolysis of the sulfanyl bond .
- Antioxidant Additives: Include 0.1% ascorbic acid in solution formulations to inhibit oxidative degradation .
- Cryopreservation: Store aliquots at -80°C under argon to minimize thermal and oxidative decomposition .
Q. How can researchers elucidate the compound’s mechanism of action in complex biological systems?
Methodological Answer:
- Proteomics: Use SILAC (stable isotope labeling by amino acids in cell culture) to identify protein targets. Enrich for sulfanyl-binding proteins via affinity chromatography .
- Molecular Dynamics Simulations: Model interactions with putative targets (e.g., ATP-binding pockets) using Amber or GROMACS to predict binding modes and residence times .
- Knockout Models: CRISPR-Cas9-engineered cell lines lacking candidate receptors (e.g., GPCRs) can validate target specificity .
Q. How do substituents (e.g., 3-fluoro-4-methylphenyl) influence the compound’s pharmacokinetic properties?
Methodological Answer:
- LogP Measurement: Determine octanol-water partition coefficients via shake-flask method. The fluoro and methyl groups likely increase lipophilicity, enhancing membrane permeability .
- Metabolic Stability Assays: Incubate with liver microsomes (human/rat) to quantify CYP450-mediated degradation. Fluorine substitution may reduce susceptibility to oxidation .
- Plasma Protein Binding: Use ultrafiltration or equilibrium dialysis to measure unbound fraction, correlating with bioavailability .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported biological activity across studies?
Methodological Answer:
- Assay Standardization: Replicate experiments under identical conditions (e.g., cell line, serum concentration, incubation time) to isolate protocol-dependent variability .
- Batch Analysis: Compare activity of independently synthesized batches to rule out impurities (e.g., residual solvents) as confounding factors .
- Meta-Analysis: Use tools like RevMan to aggregate data, applying random-effects models to account for heterogeneity in reported IC₅₀ values .
Structural and Mechanistic Insights
Q. What computational tools predict the compound’s reactivity in novel synthetic pathways?
Methodological Answer:
- Retrosynthetic Software: Employ Synthia or Chematica to propose viable routes for derivatization (e.g., substituting the acetyl group with other acylating agents) .
- Reactivity Descriptors: Calculate Fukui indices (via DFT) to identify nucleophilic/electrophilic sites, guiding regioselective modifications .
Q. How can researchers validate the compound’s binding to low-abundance targets in vivo?
Methodological Answer:
- Photoaffinity Labeling: Incorporate a diazirine moiety into the structure to covalently crosslink with targets upon UV irradiation, enabling pull-down and MS identification .
- PET Imaging: Radiolabel with ¹⁸F (using prosthetic groups like [¹⁸F]SFB) to track biodistribution and target engagement in animal models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
